molecular formula C12H11NOS B408025 N-phenyl-2-(2-thienyl)acetamide CAS No. 69047-40-1

N-phenyl-2-(2-thienyl)acetamide

Cat. No.: B408025
CAS No.: 69047-40-1
M. Wt: 217.29g/mol
InChI Key: OZAZJRGTYBNVMJ-UHFFFAOYSA-N
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Description

N-Phenyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a phenyl group attached to the nitrogen atom and a 2-thienyl substituent at the α-carbon of the acetamide backbone (). The 2-thienyl group introduces sulfur heteroatoms, which may influence electronic properties and bioavailability compared to purely aromatic or aliphatic substituents.

Properties

CAS No.

69047-40-1

Molecular Formula

C12H11NOS

Molecular Weight

217.29g/mol

IUPAC Name

N-phenyl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H11NOS/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)

InChI Key

OZAZJRGTYBNVMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

solubility

32.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticonvulsant Activity in MES and 6-Hz Models

Several N-phenyl acetamide derivatives with modified α-carbon substituents have been evaluated in maximal electroshock (MES) and 6-Hz psychomotor seizure models. Key findings include:

Table 1: Pharmacological Parameters of Selected Analogs
Compound Substituent ED50 (MES, mg/kg) TD50 (mg/kg) Protection Index (TD50/ED50) Activity in 6-Hz Model Reference
Compound 20 4-Phenylpiperazine + CF3 32.8 84.9 2.6 Active
Compound 12 4-Phenylpiperazine + Cl Inactive - - Active
Phenytoin (Reference) - 8.2 49.0 6.0 Inactive
Valproic Acid - 126.0 294.0 2.3 Active
  • Structural Insights :
    • Compound 20 (N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide with a 3-CF3 group) exhibits superior MES activity (ED50 = 32.8 mg/kg) compared to valproic acid (ED50 = 126 mg/kg) but lower than phenytoin. Its protection index (2.6) is comparable to valproic acid (2.3) but lower than phenytoin (6.0) ().
    • N-Phenyl-2-(2-thienyl)acetamide lacks the piperazine moiety present in Compound 20, which is critical for sodium channel binding (). This may explain its absence in active MES screens.

Role of Sulfur-Containing Substituents

Sulfur-based substituents, such as thienyl or sulfanyl groups, influence both pharmacokinetics and target engagement:

  • Thienyl vs.
  • Sulfanyl Derivatives : Compounds like 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () and N-phenyl-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () demonstrate that sulfanyl groups can enhance metabolic stability but may reduce brain penetration due to increased polarity.

Sodium Channel Binding and SAR

  • Compound 20 binds to neuronal voltage-sensitive sodium channels (site 2) with moderate affinity (). The pyrrolidine-2,5-dione core in related analogs (e.g., pyrrolidine-2,5-dione derivatives) is critical for anticonvulsant activity, a feature absent in this compound ().
  • 3-CF3 vs. 3-Cl Substituents : Trifluoromethyl groups enhance anticonvulsant potency compared to chloro substituents. For example, 3-CF3 derivatives (Compound 20) are active in MES, while 3-Cl analogs (Compound 12) are inactive ().

Key Structural-Activity Relationships (SAR)

Piperazine Moieties : Essential for sodium channel interaction and MES activity ().

Electron-Withdrawing Groups : CF3 substituents improve potency and metabolic stability compared to Cl or thienyl groups ().

Sulfur Heterocycles : Thienyl and sulfanyl groups may limit blood-brain barrier penetration but enhance binding to peripheral targets ().

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